N-Ethyl-N-methyl-L-alanine
Description
Contextualizing N-Alkylated Amino Acids within Non-Proteinogenic Amino Acid Chemistry
Non-proteinogenic amino acids are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. wikipedia.org This diverse class of molecules includes over 140 naturally occurring examples and thousands that have been synthesized in the laboratory. wikipedia.org N-alkylated amino acids, a prominent subgroup of non-proteinogenic amino acids, are characterized by the presence of one or more alkyl groups on the amino nitrogen. nih.gov
The introduction of alkyl groups onto the nitrogen atom of an amino acid can significantly alter its chemical and physical properties. These modifications can influence factors such as lipophilicity, conformational flexibility, and resistance to enzymatic degradation. nih.gov The synthesis of N-alkylated amino acids can be achieved through various methods, including reductive alkylation with aldehydes and nucleophilic substitution with alkyl halides. nih.gov More recent and sustainable approaches focus on the direct N-alkylation of unprotected amino acids with alcohols. nih.govresearchgate.net
Significance of N-Ethyl-N-methyl-L-alanine as a Prototypical N,N-Disubstituted α-Amino Acid
This compound serves as a key example of an N,N-disubstituted α-amino acid. Unlike mono-N-alkylated amino acids, the presence of two distinct alkyl substituents on the nitrogen atom introduces a tertiary amine functionality. This structural feature has several important implications:
Increased Steric Hindrance: The ethyl and methyl groups create a more sterically crowded environment around the chiral center and the nitrogen atom. This can influence the reactivity of the molecule and the conformations it can adopt.
Altered Basicity: The tertiary amine in this compound has a different basicity compared to the primary amine of L-alanine or the secondary amine of a mono-alkylated derivative.
Enhanced Lipophilicity: The addition of the ethyl and methyl groups increases the nonpolar character of the molecule, leading to higher lipophilicity. nih.gov This property is of particular interest in the design of molecules intended to cross biological membranes.
The study of α,α-disubstituted amino acids, a related class where the α-hydrogen is replaced by an alkyl group, has shown that such modifications restrict conformational freedom and can induce specific secondary structures in peptides. nih.gov While this compound is N,N-disubstituted rather than α,α-disubstituted, the principle of using substitution to control molecular properties is a shared concept.
Overview of Academic Research Trajectories for Modified Amino Acid Derivatives
Research into modified amino acids, including N-alkylated and N,N-disubstituted derivatives like this compound, is a vibrant and expanding area of chemical science. Key research directions include:
Peptide and Peptidomimetic Design: Modified amino acids are incorporated into peptides to enhance their properties. N-methylation, for instance, is known to improve the proteolytic stability and membrane permeability of peptide drugs. nih.gov The unique steric and electronic properties of this compound make it a candidate for creating novel peptide structures with tailored functions.
Asymmetric Synthesis: The development of efficient and stereoselective methods for the synthesis of chiral modified amino acids is a major focus. rsc.org This includes catalytic approaches that can generate these complex molecules with high enantiopurity. rsc.org
Development of Novel Catalysts and Reagents: Modified amino acids themselves can serve as chiral ligands for asymmetric catalysis or as building blocks for more complex molecular architectures. nih.gov
Biocatalysis and Fermentative Production: There is growing interest in using engineered microorganisms for the production of modified amino acids. For example, a whole-cell biocatalyst has been developed for the one-step conversion of sugars and methylamine (B109427) to N-methyl-L-alanine. nih.gov This highlights a sustainable route to these valuable compounds.
Probing Biological Systems: Fluorescently labeled amino acid derivatives are used to study biological processes. acs.org The development of new modified amino acids provides a larger toolkit for chemical biologists to investigate cellular functions.
The continued exploration of compounds like this compound is driven by the need for new molecules with precisely controlled properties for applications in medicine, materials science, and catalysis.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[ethyl(methyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-7(3)5(2)6(8)9/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAGOLZNWJDWBA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648030 | |
| Record name | N-Ethyl-N-methyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038919-35-5 | |
| Record name | N-Ethyl-N-methyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Ethyl N Methyl L Alanine
Chemoenzymatic Synthesis of N-Alkylated Amino Acids
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions, offering a powerful approach for creating complex molecules like N-alkylated amino acids. nih.govacs.org This strategy is particularly valuable for generating chiral compounds with high purity. manchester.ac.uknih.gov
Reductive Amination Protocols for N-Alkylation of Alanine (B10760859) Derivatives
Reductive amination is a cornerstone for synthesizing secondary and tertiary amines and is widely applied in the N-alkylation of amino acids. youtube.comwikipedia.org The process typically involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced. youtube.comharvard.edu
A common route to N-Ethyl-N-methyl-L-alanine would involve the sequential alkylation of L-alanine. First, mono-N-methylation can be achieved, followed by N-ethylation. Reductive amination using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride can introduce the methyl group. rit.eduresearchgate.net Subsequently, the resulting N-methyl-L-alanine can be reacted with acetaldehyde (B116499) under similar reductive amination conditions to yield this compound. The choice of reducing agent is critical; sodium triacetoxyborohydride (B8407120) is often favored for its selectivity and milder reaction conditions, avoiding the toxicity associated with cyanide byproducts. harvard.edurit.edu
Alternative protocols might start with the N-ethylation of L-alanine using acetaldehyde, followed by methylation. The order of alkylation can influence reaction efficiency and by-product formation. Direct synthesis from L-alanine in a one-pot reaction with both formaldehyde and acetaldehyde is challenging due to the potential for mixed alkylation products and over-alkylation.
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Readily available, inexpensive. organic-chemistry.org | Can reduce aldehydes and ketones directly, less selective for imines. |
| Sodium Cyanoborohydride (NaCNBH₃) | Selective for imine reduction at controlled pH. harvard.edu | Highly toxic, generates cyanide waste. harvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective for iminium ions, non-toxic byproducts. harvard.edu | More expensive than NaBH₄. |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" method, high atom economy. youtube.com | Requires specialized equipment (hydrogenator), potential for catalyst poisoning. |
Nucleophilic Substitution Reactions in Stereo-controlled N-Alkylated Amino Acid Synthesis
Nucleophilic substitution (Sₙ2) reactions offer another key strategy for the synthesis of N-alkylated amino acids, including this compound. This method typically involves the reaction of an N-protected amino acid ester with an alkyl halide. monash.edunih.gov
For the synthesis of this compound, one could start with N-methyl-L-alanine methyl ester. The nitrogen atom of the N-methylamino group acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired product. A base is often required to deprotonate the secondary amine, enhancing its nucleophilicity. monash.edu A significant challenge in this approach is preventing over-alkylation and ensuring that the reaction proceeds without racemization at the chiral center. monash.edu The choice of protecting groups for the carboxylic acid and the reaction conditions are crucial for maintaining stereochemical integrity.
Fischer and his contemporaries laid early groundwork by preparing N-methyl derivatives of amino acids like alanine through the nucleophilic displacement of α-bromo acids. monash.edu More modern approaches often utilize protecting groups on the nitrogen, such as tosyl or nosyl groups, to control reactivity and prevent multiple alkylations. researchgate.net After the alkylation step, these protecting groups are removed to yield the final N-alkylated amino acid.
Direct Catalytic N-Alkylation of Amino Acid Esters and Amides using Alcohols
A more atom-economical and environmentally friendly approach involves the direct N-alkylation of amino acid derivatives using alcohols as the alkylating agents. nih.govnih.gov This method, often catalyzed by transition metals like ruthenium or iridium, operates through a "borrowing hydrogen" mechanism. nih.govresearchgate.netacs.org The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate in situ. This aldehyde then reacts with the amino acid ester to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. acs.org A key advantage is that water is the only byproduct. nih.govacs.org
To synthesize this compound via this method, one could perform a sequential alkylation. For instance, N-methyl-L-alanine ester could be reacted with ethanol (B145695) in the presence of a suitable catalyst. A significant achievement in this area is the development of base-free catalytic systems, which is crucial for preventing racemization of the chiral α-carbon in amino acid esters. nih.govnih.gov
Table 2: Catalysts for Direct N-Alkylation with Alcohols
| Catalyst System | Key Features | Reference |
| Ruthenium-based (e.g., Shvo's catalyst) | Robust, base-free conditions, high retention of stereochemistry. nih.govnih.gov | nih.govnih.gov |
| Iridium-based | Effective for N-alkylation of α-amino esters and amides. researchgate.net | researchgate.net |
| Iron-based | More abundant and less expensive metal, environmentally friendly. acs.org | acs.org |
Automated and Parallel Synthesis Strategies for this compound Precursors
The demand for libraries of N-alkylated amino acids for drug discovery has driven the development of automated and parallel synthesis methods. chimia.chchimia.ch These approaches allow for the rapid production of numerous derivatives in gram quantities. chimia.chchimia.ch Reductive alkylation is a well-suited reaction for this purpose. chimia.chresearchgate.net
For generating precursors to this compound, an automated system could perform the reductive amination of various α-amino methyl esters with a range of aldehydes. chimia.chchimia.ch For example, a library of N-alkylated alanine methyl esters could be synthesized in parallel by reacting alanine methyl ester with different aldehydes. A subsequent automated step could then introduce the second alkyl group. The automation of demanding work-up procedures, such as liquid-liquid extractions, has been a significant advancement in this field. chimia.chchimia.ch Computer-assisted automated synthesis systems have been developed that can handle the entire process from mixing reactants to isolating the final products, even for complex reactions involving unstable intermediates. nih.gov
Green Chemistry Approaches and Sustainable Synthesis Routes for N-Alkylated Amino Acids
Green chemistry principles are increasingly being applied to the synthesis of N-alkylated amino acids to reduce environmental impact. wikipedia.orgacs.org A key focus is the use of renewable feedstocks, atom-economical reactions, and the avoidance of hazardous reagents. acs.orgnih.gov
The direct N-alkylation of amino acids with alcohols is a prime example of a green synthetic route, as it uses readily available and potentially bio-based alcohols and produces only water as a byproduct. nih.govacs.org Researchers have developed iron-catalyzed processes that use alcohols to alkylate amino acids harvested from microbes, further enhancing the sustainability of the method. acs.org
Another green approach is the use of biocatalytic methods. manchester.ac.uknih.gov For instance, N-methyl-L-amino acid dehydrogenases can be used for the synthesis of N-methylated amino acids. nih.gov One-pot chemoenzymatic cascades, which combine enzymatic and chemical steps in a single reaction vessel, are also being explored to improve efficiency and reduce waste. nih.govacs.org These methods often operate in aqueous media under mild conditions, further contributing to their green credentials. wikipedia.org
Stereoselective Synthesis of this compound and its Enantiomers
Maintaining and controlling the stereochemistry at the α-carbon is paramount in the synthesis of amino acid derivatives for pharmaceutical applications. nih.govacs.org The synthesis of enantiomerically pure this compound requires methods that avoid racemization.
Several strategies are employed to achieve high stereoselectivity:
Catalytic Methods: The use of chiral catalysts in reactions like direct N-alkylation with alcohols can ensure high retention of the original stereochemistry of the L-alanine starting material. nih.govresearchgate.net
Chiral Auxiliaries: Attaching a chiral auxiliary to the amino acid can direct the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically pure product. scispace.com
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
Substrate-Controlled Reactions: The inherent chirality of the starting amino acid can be used to control the stereochemistry of the product, provided the reaction conditions are mild enough to prevent racemization. nih.gov
The synthesis of α,α-dialkylated α-amino acids often involves the use of chiral auxiliaries to control the formation of the new stereocenter. nih.gov While this compound does not have a second chiral center at the α-carbon, the principles of stereocontrol are crucial to prevent epimerization during the N-alkylation steps. monash.edu
Sophisticated Analytical Characterization of N Ethyl N Methyl L Alanine
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the detailed structural analysis of N-Ethyl-N-methyl-L-alanine. These techniques provide a wealth of information regarding the molecule's atomic connectivity, functional groups, and conformational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The N-methyl group would appear as a singlet. The α-proton on the alanine (B10760859) backbone would likely be a quartet, coupled to the adjacent methyl group protons, which in turn would appear as a doublet. The chemical shifts of these signals are influenced by the electronic environment of each proton. For instance, in N-methylethanamine, the N-methyl protons appear at a distinct chemical shift from the ethyl protons. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals would be anticipated, corresponding to the carboxyl carbon, the α-carbon, the alanine methyl carbon, the N-methyl carbon, and the two carbons of the N-ethyl group. docbrown.info The chemical shifts of these carbons are characteristic of their functionalization. For comparison, in L-alanine peptides, the chemical shifts of the backbone and side-chain carbons have been extensively studied and assigned. nih.gov For N-methyl-L-alanine, distinct chemical shifts for its four carbon atoms have also been recorded. chemicalbook.comchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl (COOH) | 10-13 | 170-180 |
| α-CH | 3.5-4.5 | 50-60 |
| Alanine CH₃ | 1.2-1.6 | 15-20 |
| N-CH₃ | 2.2-2.8 | 30-40 |
| N-CH₂CH₃ | 2.5-3.5 | 40-50 |
| N-CH₂CH₃ | 1.0-1.4 | 10-15 |
Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups and conformational properties of this compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. researchgate.net These would include a broad O-H stretch from the carboxylic acid group, C-H stretching vibrations from the alkyl groups, and a strong C=O stretching band from the carboxyl group. The N-C stretching vibrations and various bending modes would also be present in the fingerprint region of the spectrum. ijsr.netnih.gov Studies on similar molecules like L-alanine and its complexes show characteristic bands for the ammonium (B1175870) and carboxylate groups. researchgate.netijsr.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Weak |
| C-H stretch (Alkyl) | 2990-2850 | 2990-2850 |
| C=O stretch (Carboxylic Acid) | 1760-1690 | Moderate |
| N-H bend (if protonated) | 1650-1580 | Weak |
| C-N stretch | 1250-1020 | Strong |
| C-C stretch | 1200-800 | Strong |
Mass Spectrometry (MS) Applications in Identifying this compound
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for the high-sensitivity detection and quantification of amino acids and their derivatives in complex matrices. nih.govnih.govresearchgate.net For this compound, an LC-MS/MS method would involve chromatographic separation, followed by ionization (e.g., electrospray ionization - ESI) and mass analysis. The precursor ion, corresponding to the protonated molecule [M+H]⁺, would be selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach provides high specificity and sensitivity. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) is suitable for the analysis of volatile compounds. Since this compound is not inherently volatile, derivatization is necessary. nih.gov Common derivatization agents include ethyl chloroformate or silylating agents like N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA). nih.govnih.gov The resulting volatile derivative can then be separated by GC and analyzed by MS. The mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern that can be used for identification. nih.gov
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of large molecules, including polymers. nih.govnih.govyoutube.com If this compound were incorporated into a polypeptide or another polymer, MALDI-TOF MS could be used to determine the molecular weight distribution of the polymer. researchgate.net This technique provides information on the repeating unit mass and can help to confirm the presence of the this compound moiety within the polymer structure. nih.govnih.gov
Chiral Separation and Enantiomeric Purity Determination of this compound
As this compound is a chiral molecule, the ability to separate its enantiomers (L- and D-forms) is critical for many applications. Chirality is a key feature in biological systems, and the different enantiomers of a molecule can have vastly different biological activities. nih.gov Therefore, methods for determining the enantiomeric purity of this compound are essential.
There are two main strategies for the chiral separation of amino acids by chromatography: direct and indirect.
Direct Chiral Separation:
Direct methods involve the use of a chiral stationary phase (CSP) in HPLC. cat-online.com These CSPs are designed to interact differently with the two enantiomers, leading to their separation. Macrocyclic glycopeptides, such as teicoplanin, are effective chiral selectors for the separation of underivatized amino acids. sigmaaldrich.com This approach is advantageous as it avoids the need for derivatization, which can introduce potential impurities and add an extra step to the analysis. sigmaaldrich.com
Indirect Chiral Separation:
Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.govlibretexts.org
Several chiral derivatizing agents are available for the analysis of amino acids:
o-Phthalaldehyde (OPA) with a Chiral Thiol: By using a chiral thiol, such as N-acetyl-L-cysteine or N-isobutyryl-L-cysteine, in the OPA derivatization reaction, diastereomeric derivatives of amino acids can be formed and subsequently separated by reversed-phase HPLC. nih.govnih.gov
(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): FLEC is a chiral reagent that reacts with amino acids to form diastereomers that can be separated by chromatography. nih.govacs.org This method has been used for the chiral separation of a wide range of amino acids. acs.org
N-α-(5-fluoro-2,4-dinitro-phenyl)-(D or L)-valine amide (FDNP-Val-NH₂): This reagent, an analog of Marfey's reagent, has been shown to be effective for the HPLC separation of N-methyl amino acid enantiomers, offering good resolution and detection. nih.gov
The choice of the chiral separation method depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
Table 2: Methods for Chiral Separation of Amino Acids
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Direct (Chiral Stationary Phase) | Differential interaction of enantiomers with a chiral stationary phase. | - No derivatization required.
| - CSPs can be expensive.
|
| Indirect (Chiral Derivatizing Agent) | Formation of diastereomers that are separated on an achiral column. | - Can be used with standard HPLC columns.
| - Requires a derivatization step.
|
Conformational Analysis and Structural Dynamics of N Ethyl N Methyl L Alanine
Investigation of Preferred Conformations in Different Phases (Gas, Solution, Solid State)
The preferred three-dimensional arrangement of N-Ethyl-N-methyl-L-alanine is highly dependent on its physical state, as the balance of intramolecular forces and intermolecular interactions shifts.
Gas Phase: In an isolated, solvent-free environment, the conformation is governed purely by intramolecular interactions. Studies on the related compound N-methyl-L-alanine in the gas phase have identified multiple stable conformers distinguished by different intramolecular hydrogen bonding patterns, such as NH···O=C (Type I) and OH···N (Type II). rsc.orgresearchgate.net For this compound, the absence of an N-H bond precludes Type I hydrogen bonds. Therefore, its gas-phase conformations would be primarily stabilized by a potential intramolecular hydrogen bond between the carboxylic acid proton and the tertiary amine nitrogen (OH···N), alongside van der Waals forces and dipole-dipole interactions. The steric bulk of the ethyl and methyl groups would significantly influence the relative energies of possible rotational isomers (rotamers).
Solution Phase: In solution, the conformational landscape is more complex due to interactions with solvent molecules. In polar protic solvents like water or methanol (B129727), intermolecular hydrogen bonding between the solvent and the carboxylic acid group of this compound would compete with and likely disrupt the weaker intramolecular OH···N bond. This leads to a more extended and flexible conformation. researchgate.net The specific solvent can favor different geometries; for instance, aprotic solvents might still permit a degree of intramolecular association. researchgate.net
Solid State: In the crystalline solid state, the molecule adopts a single, well-defined conformation that allows for the most efficient packing and maximization of intermolecular forces within the crystal lattice. This conformation would be dictated by a combination of intermolecular hydrogen bonds involving the carboxylic acid group and optimized van der Waals contacts between the alkyl substituents of neighboring molecules. The specific arrangement would minimize steric repulsion and maximize attractive forces, leading to a highly ordered structure.
| Phase | Dominant Interactions | Expected Preferred Conformation |
| Gas | Intramolecular (e.g., OH···N hydrogen bond, steric repulsion) | Folded, stabilized by internal hydrogen bonding. |
| Solution | Intermolecular (solvent hydrogen bonding, dipole-dipole) | Extended and flexible, solvated by the medium. researchgate.net |
| Solid | Intermolecular (crystal packing, hydrogen bonding networks) | A single, highly ordered conformation to maximize lattice energy. |
Impact of N,N-Disubstitution on the Conformational Landscape of the Alanine (B10760859) Backbone
The substitution of both hydrogens on the nitrogen atom of L-alanine with methyl and ethyl groups has a profound impact on the conformational freedom of the molecule's backbone.
Compared to unsubstituted L-alanine or even the singly substituted N-methyl-L-alanine, this compound experiences significantly greater steric hindrance. rsc.org This steric crowding restricts the rotation around the N-Cα (phi, Φ) and Cα-C' (psi, Ψ) backbone bonds. While L-alanine can explore a wide range of Φ/Ψ angles, the presence of the dual alkyl groups on the nitrogen atom in this compound limits this accessible conformational space to a few, more well-defined regions. This effect is crucial in peptide chemistry, as N-alkylation is a known strategy to favor specific secondary structures, such as β-strands or turns, by preventing the formation of other conformations. researchgate.netnih.gov The increased steric bulk of the ethyl group compared to a methyl group further narrows the range of allowable dihedral angles.
| Compound | N-Substitution | Steric Hindrance | Conformational Freedom |
| L-Alanine | None (–NH2) | Low | High |
| N-methyl-L-alanine | Single (–NHCH3) | Moderate | Restricted rsc.orgresearchgate.net |
| This compound | Disubstituted (–N(CH3)C2H5) | High | Highly Restricted |
Analysis of Intramolecular Interactions and Hydrogen Bonding Networks in this compound Derivatives
The primary intramolecular interactions that define the conformations of this compound derivatives are different from those in standard amino acids due to the tertiary amine.
The most significant feature is the absence of an N-H group, which means this compound cannot act as a hydrogen bond donor at its nitrogen atom. This eliminates the possibility of the common N-H···O=C intramolecular hydrogen bond that stabilizes many peptide and amino acid structures. researchgate.net
However, the following interactions are key:
OH···N Hydrogen Bond: A crucial stabilizing interaction can occur where the hydroxyl proton of the carboxylic acid group forms a hydrogen bond with the lone pair of the tertiary nitrogen atom. This is analogous to the Type II conformation observed in gas-phase studies of N-methyl-L-alanine. rsc.orgresearchgate.net This interaction would lead to a cyclic, folded conformation.
Weak C-H···O Interactions: Weaker intramolecular interactions, such as those between the C-H bonds of the ethyl or methyl groups and the carbonyl oxygen, may also contribute to conformational stability, albeit to a lesser extent than classical hydrogen bonds.
Steric Repulsion: A dominant destabilizing interaction is the steric clash between the N-alkyl groups, the alpha-carbon's methyl group, and the carboxylic acid group. The final conformation represents a fine balance between these attractive and repulsive forces. libretexts.org
Stereochemical Implications of N-Ethyl and N-Methyl Substituents on the Chirality of L-Alanine Moiety
The core chirality of the amino acid is determined by the alpha-carbon (Cα), which is a stereocenter.
Retention of L-Configuration: The 'L' designation in this compound refers to the specific three-dimensional arrangement of the four groups (the amino group, the carboxylic acid group, the methyl group, and a hydrogen atom) around the alpha-carbon in the parent L-alanine molecule. The process of substituting the hydrogens on the nitrogen atom does not alter the configuration at this chiral center. Therefore, this compound retains the 'L' configuration, which corresponds to the (S) configuration under the Cahn-Ingold-Prelog priority rules for most amino acids, including alanine. youtube.com
Influence on Molecular Recognition: While the Cα configuration is unchanged, the presence of the bulky and asymmetric N-ethyl and N-methyl groups creates a distinct and sterically hindered chiral environment. This has significant implications for molecular interactions. For example, when incorporated into a peptide, these groups can influence how the peptide chain folds and how it fits into the active site of an enzyme or a receptor. acs.org The specific size and shape of the substituents can enhance or prevent binding by either providing favorable van der Waals contacts or causing steric clashes with the binding partner.
| Stereochemical Property | Description |
| Chiral Center | The alpha-carbon (Cα) remains the primary stereocenter. |
| Configuration | The molecule retains the L-configuration of the parent amino acid, corresponding to (S) in the Cahn-Ingold-Prelog system. youtube.com |
| Conformational Impact | The N-substituents create a sterically demanding local environment, restricting backbone rotation and influencing the overall molecular shape. |
| Functional Implication | The specific 3D structure and steric profile are critical for molecular recognition processes, such as enzyme-substrate interactions. acs.org |
Reactivity Profiles and Mechanistic Investigations of N Ethyl N Methyl L Alanine
Nucleophilic Reactivity of the Tertiary Amine in N-Ethyl-N-methyl-L-alanine
The nitrogen atom in this compound is a tertiary amine, which fundamentally influences its nucleophilic character. Unlike primary or secondary amines, it lacks a proton that can be removed, which prevents it from forming amides as a nucleophile in a standard peptide bond formation. However, the lone pair of electrons on the nitrogen atom still allows it to act as a nucleophile.
The synthesis of N-alkylated amino acids often involves the direct alkylation of a parent amino acid. nih.govresearchgate.net Methods like reductive amination with aldehydes or nucleophilic substitution with alkyl halides are common, though they can present challenges such as overalkylation and racemization. researchgate.netacs.org In the case of this compound, its synthesis would typically involve the stepwise or direct alkylation of L-alanine.
The nucleophilicity of the tertiary amine is evident in its reaction with strong electrophiles. For instance, reaction with an excess of an alkylating agent like methyl iodide can lead to the formation of a quaternary ammonium (B1175870) salt through a process known as exhaustive methylation. youtube.com This reaction underscores the availability of the nitrogen's lone pair for bond formation. The steric hindrance provided by the ethyl and methyl groups can modulate this reactivity compared to less substituted amines. Furthermore, the tertiary amine can be oxidized using reagents like hydrogen peroxide to form an amine oxide, a key step in reactions like the Cope elimination. youtube.com
In the gas phase, the conformational landscape of N-methyl-L-alanine, a closely related compound, is stabilized by intramolecular hydrogen bonds, including interactions where the nitrogen acts as a hydrogen bond acceptor (OH···N). researchgate.netrsc.org This indicates the nitrogen's ability to engage in non-covalent interactions, a fundamental aspect of its nucleophilic character.
Carboxyl Group Reactivity and Formation of Esters, Amides, and Other Derivatives
The carboxylic acid moiety of this compound is a key site for chemical modification, enabling the formation of various derivatives such as esters and amides. These reactions are fundamental for its use in synthesis and for analytical purposes.
Esterification: The carboxyl group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. scielo.br For example, refluxing an amino acid in ethanolic hydrogen chloride yields the corresponding ethyl ester hydrochloride. scielo.br This process is a standard method for protecting the carboxyl group during other transformations or for creating more volatile derivatives for analytical techniques like gas chromatography. A common method for esterification under milder conditions involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and an activating agent like 4-(dimethylamino)pyridine (DMAP). acs.org
Amide Formation: While the tertiary amine of this compound cannot act as a nucleophile to form a peptide bond, its carboxyl group can react with a primary or secondary amine to form an amide. This is the basis for incorporating the amino acid into a peptide chain. The reaction typically requires the activation of the carboxyl group to create a better leaving group. masterorganicchemistry.com Dehydrating agents like DCC or its water-soluble cousin, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. masterorganicchemistry.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate (an "active ester"), which is then susceptible to nucleophilic attack by an amine to form the amide bond. masterorganicchemistry.com
The table below summarizes common derivatives formed from the carboxyl group.
| Derivative | Reagents | Reaction Type | Purpose |
| Ethyl Ester | Ethanol (B145695), HCl | Fischer Esterification | Protection, increased volatility for GC analysis |
| Methyl Ester | Methanol (B129727), SOCl₂ or NaH/Methyl Iodide | Esterification | Carboxyl protection, synthetic intermediate |
| Amide | Primary/Secondary Amine, DCC/EDC | Amidation (Peptide Coupling) | Peptide synthesis, formation of conjugates |
| Acid Chloride | Thionyl Chloride (SOCl₂) | Acyl Halogenation | Creation of a highly reactive intermediate |
This table provides an overview of potential derivatization reactions based on general amino acid chemistry.
Role of this compound in Peptide Bond Formation and Polymerization
The incorporation of N-alkylated amino acids like this compound into peptide chains is a significant strategy in medicinal chemistry to enhance the pharmacological properties of peptides. monash.eduresearchgate.net N-alkylation can increase metabolic stability by preventing proteolytic degradation and improve membrane permeability due to increased lipophilicity. monash.edunih.gov
However, the synthesis of peptides containing N-alkylated residues is challenging. acs.org The steric bulk of the N-alkyl groups (in this case, ethyl and methyl) hinders the approach of the incoming amine to the activated carboxyl group of the preceding amino acid, leading to significantly slower coupling rates. acs.org This can result in incomplete reactions, deletions, and other side reactions, including racemization. acs.org To overcome these issues, chemists often employ more powerful coupling reagents, higher temperatures, or microwave-assisted synthesis protocols. acs.org Despite these challenges, the unique conformational constraints imposed by the N-alkylation can be beneficial for designing peptides with specific secondary structures, such as β-strands. researchgate.net
Regarding polymerization, N-alkylated amino acids are valuable monomers for creating biodegradable polymers. nih.gov Controlled/"living" radical polymerization techniques have proven effective for synthesizing polymers based on amino acids due to their tolerance of various functional groups. rsc.org For instance, photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization has been successfully used to polymerize N-acryloyl amino acid monomers. rsc.org This suggests that if this compound were converted into a suitable polymerizable derivative (e.g., an N-acryloyl version), it could be incorporated into well-defined homo- or block-copolymers.
Stereochemical Stability and Susceptibility to Racemization under Synthetic Conditions
Maintaining the stereochemical integrity of the α-carbon is a critical challenge in the synthesis and modification of chiral amino acids like this compound. monash.edu Racemization, the conversion of the L-enantiomer into a mixture of L- and D-isomers, can occur under various synthetic conditions, particularly those involving the activation of the carboxyl group for peptide bond formation. highfine.comacs.org
There are two primary mechanisms for racemization in peptide synthesis:
Direct Enolization: A base can directly abstract the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate, which can be protonated from either face to yield a racemic mixture. highfine.com
Oxazolone (B7731731) Formation: The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the preceding amide bond (or a protecting group) to form a 5(4H)-oxazolone. The oxazolone intermediate is readily deprotonated at the α-carbon due to the aromaticity of the resulting oxazole, leading to rapid racemization. highfine.com
The risk of racemization is influenced by several factors, including the strength and steric hindrance of the base used, the nature of the coupling reagents, and the reaction temperature. highfine.com For instance, sterically hindered bases like N,N-diisopropylethylamine (DIEA) are often preferred over less hindered bases like triethylamine (B128534) to minimize racemization. highfine.com The addition of racemization-suppressing agents such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common strategy. highfine.com While N-alkylation removes the N-H proton, making the standard oxazolone mechanism via a preceding peptide bond impossible, racemization can still occur through direct enolization, especially when the carboxyl group is activated. Some studies have shown that N-methylation can lead to epimerization under certain acidic or basic conditions. monash.edu
| Factor | Influence on Racemization | Example/Condition |
| Base | Stronger, less sterically hindered bases increase racemization. | Triethylamine > DIEA > 2,4,6-Collidine highfine.com |
| Coupling Reagent | The choice of activating agent affects the rate of oxazolone formation. | Carbodiimides can promote racemization if not used with an additive. |
| Additives | Additives trap the activated intermediate, suppressing side reactions. | HOBt, HOAt, and Oxyma are common suppressants. highfine.com |
| Solvent | Polar solvents can stabilize charged intermediates, affecting rates. | DMF is a common solvent in peptide synthesis. |
| Temperature | Higher temperatures generally increase the rate of racemization. | Reactions are often run at low temperatures (e.g., 0 °C). |
This table outlines general factors influencing racemization in peptide synthesis, which are relevant to reactions involving this compound.
Cleavage and Chemical Modification Reactions for Analytical and Synthetic Utility
Chemical modification and cleavage reactions are essential for both the analysis of this compound and its use in multi-step syntheses.
For analytical purposes, particularly for gas chromatography/mass spectrometry (GC/MS), the amino acid must be derivatized to increase its volatility. nih.gov This is commonly achieved by esterifying the carboxylic acid group, for example, by reacting it with ethyl chloroformate. nih.gov The resulting derivative is more amenable to GC analysis. The mass spectrometric fragmentation patterns of such derivatives are crucial for structural elucidation and quantification. nih.gov For instance, analysis of a related compound, the ethyl chloroformate derivative of β-methylamino-L-alanine (BMAA), showed that a key fragmentation pathway involves cleavage at the amino group, which is vital for its correct identification. nih.gov Liquid chromatography-mass spectrometry (LC-MS/MS) can also be used, sometimes requiring sample cleanup with solid-phase extraction (SPE) to remove interfering substances like lipids from complex matrices. nih.gov
In a synthetic context, cleavage reactions are most often associated with the removal of protecting groups. During peptide synthesis, the N-terminus of an incoming amino acid and the C-terminus of the growing peptide chain are typically protected. If this compound were synthesized from L-alanine, temporary protecting groups would be used on the carboxyl function (e.g., as a benzyl (B1604629) or methyl ester) during the N-alkylation steps. monash.edu These esters would then be cleaved under specific conditions. For example, a benzyl ester can be removed by hydrogenolysis, while a methyl ester can be cleaved by saponification with a base like lithium hydroxide (B78521) or under non-basic conditions using lithium iodide (LiI) to avoid epimerization. monash.edu
Another cleavage reaction relevant to tertiary amines is the Hofmann elimination. youtube.com This process involves converting the tertiary amine into a quaternary ammonium salt (e.g., with methyl iodide), followed by treatment with a base like silver oxide to generate a hydroxide salt. Upon heating, an elimination reaction occurs to form an alkene. This reaction provides a method for cleaving the C-N bond and modifying the carbon skeleton. youtube.com
Applications of N Ethyl N Methyl L Alanine As a Building Block in Advanced Chemical Synthesis
Incorporation into Peptides and Peptidomimetics
The substitution of natural amino acids with N-alkylated counterparts like N-Ethyl-N-methyl-L-alanine is a key strategy in peptide and peptidomimetic drug design. monash.edu This modification can enhance pharmacokinetic properties by increasing lipophilicity and metabolic stability. monash.edunih.gov
The synthesis of peptides containing N-alkylated amino acids can be accomplished through established methods like solid-phase peptide synthesis (SPPS) and solution-phase synthesis. nih.govwpi.edu However, the presence of the N-alkyl groups, such as the ethyl and methyl groups in this compound, introduces steric hindrance that can make peptide bond formation more challenging compared to standard amino acids. To overcome this, potent coupling reagents are often employed.
Linear Peptides: For linear sequences, the synthesis generally follows standard SPPS protocols, but may require optimized coupling conditions (e.g., extended reaction times or higher temperatures) to ensure efficient acylation of the sterically hindered secondary amine.
Cyclic Peptides: Cyclization is a powerful technique used to confer unprecedented pharmacokinetic properties to peptides, including enhanced metabolic stability and membrane permeability. nih.gov The synthesis of cyclic peptides incorporating this compound involves first creating a linear precursor, followed by an intramolecular "head-to-tail" or "side-chain" cyclization. nih.govsci-hub.se This process is typically performed in highly dilute conditions to favor intramolecular reaction over intermolecular oligomerization. sci-hub.se Various ligation technologies and powerful cyclization reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are utilized to facilitate the ring-closing step. nih.gov
Table 1: Comparison of Synthetic Strategies for Peptide Architectures
| Feature | Linear Peptide Synthesis | Cyclic Peptide Synthesis |
|---|---|---|
| Primary Method | Solid-Phase Peptide Synthesis (SPPS) | Solution-phase or on-resin cyclization of a linear precursor. nih.gov |
| Key Challenge | Overcoming steric hindrance during coupling of N-alkylated residues. | Preventing intermolecular oligomerization; achieving ring closure. sci-hub.se |
| Common Reagents | Coupling reagents (e.g., HATU, HBTU), protecting groups (e.g., Fmoc, Boc). nih.gov | Cyclization reagents (e.g., HATU, MNBA), high dilution conditions. nih.govsci-hub.se |
| Resulting Architecture | Flexible, open-chain structure. | Conformationally restricted, macrocyclic structure. sci-hub.se |
This compound and similar N-substituted amino acids are fundamental components in the construction of peptidomimetic and non-canonical biopolymer libraries. These libraries are vast collections of compounds used in high-throughput screening to discover new drug leads and functional materials. google.comnih.gov
Peptoid Libraries: Peptoids, or poly-N-substituted glycines, are a major class of peptidomimetics that exhibit enhanced proteolytic stability. While this compound is an N-substituted alanine (B10760859) rather than a glycine, the principles of its inclusion in combinatorial libraries are similar. The use of unnatural amino acids, including N-alkylated variants, in synthetic peptide combinatorial libraries allows for the systematic examination of millions of compounds to identify those with high biological activity, such as antimicrobial properties. nih.gov These libraries enable the rapid development of peptides with high activity against various pathogens. nih.gov
Non-Canonical Biopolymers: Beyond peptides, N-alkylated amino acids serve as monomers for non-canonical biopolymers. Polypeptoids, for instance, are synthesized by the ring-opening polymerization of N-substituted N-carboxyanhydrides (NNCAs). researchgate.net This approach allows for the creation of structurally diverse polymers with protein-like skeletons but with enhanced stability and tunable properties, making them attractive for biomedical applications. acs.org
The incorporation of an N-alkylated residue like this compound has a profound impact on the structure and stability of a peptide. nih.gov
Conformational Control: N-alkylation removes the amide proton, which eliminates the possibility of forming a hydrogen bond at that position. monash.edu This has two major consequences:
Disruption of Secondary Structures: It can disrupt canonical secondary structures like α-helices and β-sheets that rely on a regular pattern of backbone hydrogen bonds.
Backbone Restriction: The steric bulk of the N-alkyl groups (ethyl and methyl) restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. researchgate.net This restriction can stabilize discrete conformations and pre-organize the peptide into a specific shape, which can lower the entropic cost of binding to a biological target. sci-hub.se Studies on N-methylated alanine peptides have shown they can populate helical structures stabilized by carbonyl-carbonyl interactions or adopt β-strand structures in solution. nih.gov
Enhanced Stability: The primary reason for incorporating N-alkylated amino acids is to increase the peptide's resistance to enzymatic degradation. monash.edu Proteolytic enzymes typically recognize and cleave peptide bonds through interactions with the amide proton. monash.edu By replacing this proton with an alkyl group, this compound renders the adjacent peptide bonds unrecognizable to many proteases, significantly increasing the half-life and bioavailability of peptide-based drugs. nih.gov
Table 2: Influence of N-Alkylation on Peptide Properties
| Property | Standard Peptide (with L-Alanine) | N-Alkylated Peptide (with this compound) |
|---|---|---|
| Amide Bond | Secondary Amide (-CO-NH-) | Tertiary Amide (-CO-N(R)-) |
| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond acceptor only. monash.edu |
| Proteolytic Stability | Susceptible to degradation by proteases. | Generally high resistance to proteolysis. monash.edunih.gov |
| Conformational Flexibility | Relatively flexible; can adopt various secondary structures. | Rotationally constrained; induces specific local conformations. researchgate.net |
| Solubility | Varies based on sequence. | Increased lipophilicity can improve solubility in non-aqueous solvents. monash.edu |
Utilization in Polymer Chemistry and Supramolecular Assemblies
The properties that make this compound useful in peptides also translate to the field of polymer chemistry, where it can be used to create functional materials with unique self-assembly characteristics.
Poly(N-alkylated alanine)s are a class of synthetic polymers that mimic the structure of polypeptides but possess enhanced stability and solubility. acs.org
Synthesis: A primary method for synthesizing these polymers is the ring-opening polymerization (ROP) of N-alkyl-L-alanine N-carboxyanhydrides (NCAs). acs.org This method allows for the creation of well-defined polymers with controlled molecular weights and narrow distributions. acs.org The synthesis is often catalyzed by primary amines in solvents of low polarity. acs.org While the synthesis of N-substituted polypeptides can be challenging due to steric hindrance, this approach has proven effective for producing a variety of N-alkyl poly(L-alanine)s. researchgate.netacs.org
Characterization: Once synthesized, these polymers are characterized using a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the monomers and the final polymer. acs.orgnih.gov
Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight (Mw) and polydispersity index (PDI) of the polymer chains. nih.gov
Circular Dichroism (CD) Spectroscopy: CD analysis reveals information about the secondary structure of the polymer backbone. N-alkyl poly(L-alanine)s have been shown to adopt relatively extended helical structures, similar to the polyproline II (PPII) helix, which are stable across different temperatures. acs.org
X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC): These techniques are used to assess the crystallinity of the polymers. acs.org
Supramolecular assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. acs.org Polymers and amphiphilic molecules containing this compound can self-assemble into complex and functional nanostructures.
The driving forces for this assembly are a balance of interactions. The alkyl side chains (ethyl and methyl) on the nitrogen atom enhance the hydrophobicity of the polymer. acs.org In aqueous environments, these hydrophobic regions tend to aggregate to minimize contact with water, leading to the formation of structures like micelles or nanofibers. The specific morphology of the resulting supramolecular structure is influenced by factors such as polymer concentration, solvent, and the precise chemical nature of the repeating unit. nih.gov For example, amphiphilic molecules derived from amino acids can form diverse morphologies, including tubules and rod-like structures, driven by the interplay of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The incorporation of N-alkylated units provides a powerful tool to tune these interactions and control the resulting self-assembled architecture for applications in nanotechnology and biomaterials. acs.org
Computational and Theoretical Investigations of N Ethyl N Methyl L Alanine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the electronic structure and inherent reactivity of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of electron distribution and its influence on chemical behavior. For a molecule like N-Ethyl-N-methyl-L-alanine, these calculations can reveal insights into its stability, sites of reactivity, and interactions with other molecules.
Density Functional Theory (DFT) Studies on N-Substituted Amino Acids
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of amino acids and their derivatives. nih.govnih.gov DFT methods are used to determine the ground-state electronic structure by calculating the electron density, which is computationally more tractable than solving the many-electron Schrödinger equation directly. These studies can provide valuable information on molecular orbitals, electrostatic potential, and atomic charges, all of which are crucial for predicting reactivity.
In the context of N-substituted amino acids, DFT calculations can elucidate the effects of the alkyl groups on the electronic environment of the parent amino acid. For instance, a DFT study on L-alanine can provide a baseline understanding of its electronic structure, which can then be compared to computational data for this compound to understand the inductive effects of the ethyl and methyl groups on the nitrogen atom. nih.gov
Table 1: Representative N-Substituted Amino Acids Studied Computationally
| Compound Name | Computational Method | Investigated Properties |
| N-acetyl-L-alanine | DFT | Optical and electronic properties. nih.gov |
| N-methyl-L-alanine | Not specified in search results | General properties available in databases. nih.govyoutube.com |
| L-alanine | DFT | Electronic structure, density of states, band structure. nih.govnih.gov |
| N-formyl-d-serine-d-alanine-NH2 | DFT | Conformational analysis, side-chain-backbone interactions. nih.gov |
This table presents examples of N-substituted amino acids and the computational methods used to study them, providing a framework for how this compound could be investigated.
Ab Initio Methods for Conformational Energy Landscapes of this compound
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are particularly useful for mapping the conformational energy landscape of a molecule. For this compound, this would involve calculating the energy of the molecule as a function of its rotatable bonds, such as the Cα-N and Cα-C bonds, as well as the rotations around the N-ethyl and N-methyl bonds.
A comprehensive ab initio study, similar to those performed on other complex amino acid derivatives like N-acetyl-L-tryptophan-N-methylamide, would explore the potential energy hypersurface of this compound. conicet.gov.ar This analysis would identify all possible stable conformers and the energy barriers between them. The results can be visualized using a Ramachandran-like plot, which maps the energetically allowed regions of conformational space.
Table 2: Conceptual Conformational Analysis of this compound
| Torsional Angle | Description | Expected Low-Energy Conformations | Relative Energy (kcal/mol) |
| Φ (phi) | C-N-Cα-C | gauche (+), anti, gauche (-) | 0 - 5 |
| Ψ (psi) | N-Cα-C-N | gauche (+), anti, gauche (-) | 0 - 5 |
| χ1 (chi1) | N-Cα-Cβ-H | gauche (+), anti, gauche (-) | 0 - 3 |
| Rotations around N-C bonds | Ethyl and methyl group orientations | Staggered conformations | 0 - 2 |
This conceptual table illustrates the type of data that would be generated from an ab initio conformational analysis of this compound, showing the different torsional angles and their expected relative energies.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is crucial for the accuracy of the simulation. MD simulations of amino acid solutions have been used to calculate macroscopic properties like density and viscosity, as well as microscopic details about intermolecular interactions. nih.gov
Prediction of Spectroscopic Signatures and Validation with Experimental Data
Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. nih.gov For this compound, this would involve calculating its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The prediction of NMR chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts using a linear scaling approach, which helps to correct for systematic errors in the calculations. youtube.com Similarly, the vibrational frequencies for an IR spectrum can be calculated and scaled to match experimental results. The agreement between predicted and experimental spectra can provide strong evidence for the correct structural assignment of a synthesized compound.
Theoretical Insights into Stereoselectivity and Reaction Pathways for N-Alkylation
The synthesis of this compound involves the N-alkylation of L-alanine. Computational chemistry can provide significant insights into the reaction mechanisms and the origins of stereoselectivity in such processes. DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates.
By comparing the energy barriers for different reaction pathways, it is possible to predict the most likely mechanism and the factors that control the stereochemical outcome. For example, a computational study on the stereoselective synthesis of alanine (B10760859) has demonstrated how DFT and microkinetic modeling can be used to understand the role of a chiral catalyst in favoring the formation of one enantiomer over another. nih.govdiva-portal.org A similar approach could be applied to the N-alkylation of L-alanine to understand how to control the introduction of the ethyl and methyl groups to maintain the L-configuration at the alpha-carbon.
Conclusion and Future Perspectives in N Ethyl N Methyl L Alanine Research
Synthesis and Analytical Methodologies: Current State and Emerging Trends
The synthesis of N,N-dialkylated amino acids like N-Ethyl-N-methyl-L-alanine requires precise control to install two different alkyl groups onto the nitrogen atom while maintaining the stereochemical integrity of the chiral alpha-carbon. General strategies often involve sequential N-alkylation of the parent amino acid, L-alanine, or its ester derivatives. sigmaaldrich.com One common approach is reductive amination, where an amino acid is reacted with an aldehyde in the presence of a reducing agent. Another method involves direct alkylation using alkyl halides, which often requires a base. monash.edu
Emerging trends in the synthesis of related N-substituted amino acids point towards more sustainable and efficient biocatalytic methods. nih.gov For instance, the use of imine reductases (IREDs) and other NAD(P)H-dependent oxidoreductases has shown promise for the asymmetric synthesis of N-substituted α-amino acids from α-keto acids. nih.gov These enzymatic methods offer high stereoselectivity, often forming the desired L-(S)-enantiomer under mild reaction conditions. nih.gov While these have been primarily applied to simpler N-alkyl or N-aryl amino acids, they represent a promising future direction for the production of asymmetrically substituted compounds like this compound.
Analytical methodologies for chiral amino acid derivatives are crucial for verifying purity and structure. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases or pre-column derivatization with chiral reagents is a standard technique. mdpi.comacs.orgnih.gov Chiral derivatizing agents like Marfey’s reagent (FDAA) or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) react with the amino acid to form diastereomers that can be separated on a standard reversed-phase column. mdpi.comacs.orgnih.gov Furthermore, advanced techniques such as trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) are being developed for rapid and highly sensitive chiral analysis, even in complex biological samples. acs.orgnih.gov
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Chemical Alkylation | Sequential reaction of an amino acid with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base. monash.edu | Versatile for various alkyl groups. | Risk of over-alkylation, potential for racemization, use of stoichiometric reagents. nih.gov |
| Reductive Amination | Reaction of an amino acid with aldehydes/ketones followed by reduction. | Milder conditions compared to direct alkylation. | Requires control to prevent side reactions. nih.gov |
| Biocatalytic Synthesis | Use of enzymes like Imine Reductases (IREDs) to catalyze the formation from α-keto acids and amines. nih.gov | High stereoselectivity, environmentally friendly ("green chemistry"). nih.gov | Enzyme specificity may limit the range of substrates (amines and keto-acids). nih.gov |
Advancements in Structural Understanding and Reactivity Control
The introduction of alkyl groups to the amino nitrogen significantly alters the conformational landscape of an amino acid. The tertiary amine in this compound, compared to the primary amine in L-alanine, eliminates the N-H hydrogen bond donor capability within a peptide chain. This modification has profound effects on the secondary structure of peptides, disrupting α-helices and β-sheets while promoting the formation of reverse turns. acs.orgnih.gov The presence of both a methyl and an ethyl group introduces a unique steric and electronic environment. The ethyl group, being larger and more flexible than a methyl group, would further restrict rotation around the N-Cα bond, influencing the accessible Ramachandran space and potentially stabilizing specific peptide conformations.
Computational methods, such as ab initio molecular orbital calculations and molecular dynamics simulations, are critical tools for understanding these structural nuances. nih.govconicet.gov.ar Such studies on related N-methylated peptides have shown that they can adopt unique helical structures stabilized by carbonyl-carbonyl interactions in the absence of traditional hydrogen bonds. nih.gov However, the solvent environment plays a key role, with interactions with water or methanol (B129727) favoring more extended β-strand-like structures. nih.gov Controlling the reactivity of the tertiary nitrogen in this compound is primarily related to its nucleophilicity and basicity, which are key factors during peptide synthesis and in its potential role as a ligand or catalyst.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H13NO2 | PubChem nih.gov |
| Molecular Weight | 131.17 g/mol | PubChem nih.gov |
| XLogP3 | -1.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
Future Directions in the Design of Novel Biomolecules and Advanced Materials
The primary future application of this compound lies in its use as a building block for novel peptides and peptidomimetics. N-alkylation is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs. monash.edu The alkyl groups can increase proteolytic stability by shielding the adjacent peptide bond from enzymatic degradation and improve membrane permeability and oral bioavailability by increasing lipophilicity. monash.edunih.gov The specific combination of ethyl and methyl groups in this compound offers a unique tool for fine-tuning these properties, potentially leading to the development of more robust and effective therapeutic peptides.
For example, incorporating such a modified amino acid could be explored in the design of inhibitors for protein-protein interactions or as antagonists for receptors like CXCR4, which is a target in cancer therapy. nih.gov Furthermore, aza-peptides, where the α-carbon is replaced by a nitrogen atom, are another class of biomolecules where N-alkylation could be beneficial. Aza-peptide Michael acceptors have been investigated as proteasome inhibitors, and extending their structure with unique groups could enhance selectivity and potency. acs.org
Beyond biomolecules, N-alkylated amino acids could serve as precursors for advanced materials. For instance, research has been conducted on the synthesis of poly(N-methyl L-alanine), a pseudo-peptidic polymer. These polymers may have unique properties compared to conventional polypeptides due to the altered backbone structure. This compound could be used to create novel polymers with distinct solubility, thermal stability, and self-assembly characteristics.
Remaining Challenges and Opportunities in this compound Investigations
Despite its potential, significant challenges remain in the study of this compound. The foremost challenge is synthetic. Developing a scalable, cost-effective, and stereochemically pure synthesis is paramount for its broader application. nih.gov The direct and selective introduction of two different alkyl groups onto the nitrogen of L-alanine without racemization is a non-trivial synthetic problem. nih.gov
A second challenge is the limited body of experimental data. While properties can be inferred from related compounds, detailed experimental studies on the precise conformational preferences, reactivity, and influence on peptide structure of this compound are lacking. This data gap hinders rational design efforts in both drug discovery and materials science.
These challenges, however, present clear opportunities. The development of novel biocatalytic routes using engineered enzymes could provide an elegant solution to the synthesis problem. acs.org There is a significant opportunity for researchers to perform fundamental physical organic chemistry studies, using techniques like NMR and X-ray crystallography, to fully characterize the molecule and its behavior in peptides. The unique steric and electronic profile of this compound offers a chance to explore a new region of chemical space, potentially leading to the discovery of novel biomolecules and materials with superior properties that cannot be achieved with simpler N-methylated or N-ethylated amino acids alone.
Q & A
What are the recommended spectroscopic techniques for characterizing N-Ethyl-N-methyl-L-alanine, and how do they address structural ambiguities?
Basic Research Question
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving substituent positions and stereochemistry. For example, coupling patterns in ¹H NMR can distinguish between ethyl and methyl groups attached to the nitrogen atom. Infrared (IR) spectroscopy identifies functional groups like carboxyl (-COOH) and amide bonds. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For unresolved stereochemical ambiguities, X-ray crystallography provides definitive confirmation of 3D structure .
How can computational methods like DFT and molecular dynamics (MD) be applied to study the conformational behavior of this compound?
Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) at levels such as B3LYP/6-31G(d) optimizes geometry and calculates vibrational frequencies, aiding in assigning experimental IR/NMR peaks . MD simulations with explicit solvent models (e.g., TIP3P water) reveal conformational flexibility and hydration effects. Enhanced sampling techniques like metadynamics or replica exchange MD map free energy landscapes, identifying stable conformers and transition states .
What experimental protocols ensure reproducibility in synthesizing this compound derivatives?
Basic Research Question
Methodological Answer:
Standardize reaction conditions (solvent, temperature, catalyst) using protocols from analogous compounds like N-Acetyl-L-alanine. For example, ethylation can be achieved via reductive amination with NaBH₃CN in methanol, while methylation may use methyl iodide under basic conditions. Monitor reactions via thin-layer chromatography (TLC) and purify via recrystallization or HPLC. Document all parameters (e.g., pH, stoichiometry) to align with NIH guidelines for reproducibility .
How do researchers resolve contradictions in reported thermodynamic data (e.g., solubility, pKa) for this compound?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from solvent polarity, temperature, or measurement techniques. Conduct systematic studies under controlled conditions using standardized buffers and validate via isothermal titration calorimetry (ITC) for pKa. Cross-reference solubility data with databases like NIST or PubChem, noting solvent purity and equilibration time. Statistical tools (e.g., ANOVA) identify outliers, while meta-analyses reconcile conflicting results .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Methodological Answer:
Use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., N-Methyl-DL-alanine) to infer toxicity and emergency measures .
How can researchers validate the enantiomeric purity of this compound?
Advanced Research Question
Methodological Answer:
Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers using polar organic mobile phases. Circular Dichroism (CD) spectroscopy confirms optical activity, while polarimetry quantifies specific rotation. Compare results with literature values for L-alanine derivatives, ensuring calibration against certified standards .
What strategies optimize the synthesis of this compound for high-yield, scalable production in academic labs?
Advanced Research Question
Methodological Answer:
Employ protecting groups (e.g., benzyloxycarbonyl) to prevent side reactions during alkylation. Use microwave-assisted synthesis to reduce reaction time and improve yield. Monitor intermediates via LC-MS and optimize solvent systems (e.g., DMF for solubility). Scale-up trials should prioritize green chemistry principles, such as replacing toxic solvents with ionic liquids .
How do steric and electronic effects of the ethyl and methyl groups influence the reactivity of this compound in peptide coupling reactions?
Advanced Research Question
Methodological Answer:
The ethyl group introduces steric hindrance, slowing acylation rates compared to unsubstituted alanine. Electronic effects from the methyl group alter nucleophilicity of the amino group. Use kinetic studies (e.g., stopped-flow spectrometry) to compare coupling efficiencies with reagents like HBTU/DIPEA. Computational models (DFT) quantify charge distribution and transition-state energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
